

# The European Prevention of Alzheimer's Dementia (EPAD) Project: A Technical Whitepaper

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The European Prevention of Alzheimer's Dementia (EPAD) project stands as a landmark initiative in the fight against Alzheimer's disease, pioneering a novel and collaborative approach to the secondary prevention of Alzheimer's dementia. This technical guide provides an in-depth overview of the EPAD project's core components, methodologies, and operational framework, designed for researchers, scientists, and professionals in drug development.

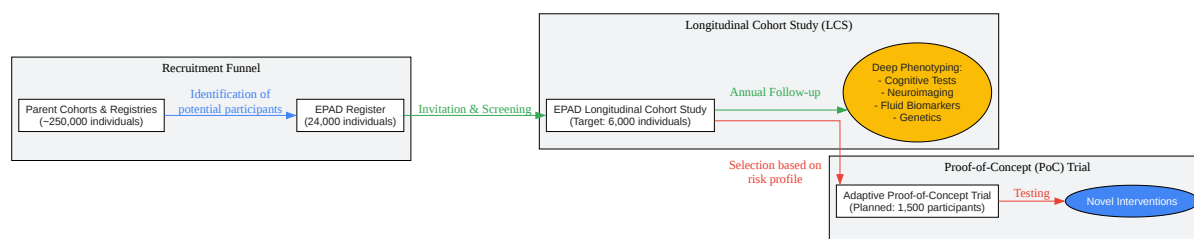
## Project Overview and Objectives

Launched in 2015, the EPAD project was a public-private consortium funded by the Innovative Medicines Initiative, bringing together 39 European organizations, including academic and research institutions, pharmaceutical companies, and patient advocacy groups.<sup>[1][2]</sup> The primary objective of EPAD was to create a sustainable and efficient platform for the testing of multiple interventions aimed at preventing or delaying the onset of Alzheimer's dementia in individuals with preclinical or prodromal Alzheimer's disease.<sup>[1][2][3]</sup>

The project was designed to address key challenges in Alzheimer's drug development, namely the long duration and high cost of clinical trials, and the difficulty in recruiting well-characterized participants at the earliest stages of the disease.<sup>[3][4]</sup> To achieve its goals, EPAD established a pan-European register of potential trial participants, a longitudinal cohort study for deep phenotyping, and a framework for an adaptive proof-of-concept (PoC) clinical trial.<sup>[1][5]</sup>

## Project Architecture and Workflow

The EPAD project was structured as a multi-stage platform, designed to efficiently identify and characterize individuals at risk of developing Alzheimer's dementia and to enroll them in clinical trials of preventative treatments. The overall workflow of the project is depicted below.



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**Figure 1:** Overall workflow of the EPAD project.

## The EPAD Longitudinal Cohort Study (LCS)

A cornerstone of the EPAD project was the Longitudinal Cohort Study (LCS), a prospective, multicenter study that aimed to create a well-phenotyped, trial-ready cohort of individuals at different stages of preclinical and prodromal Alzheimer's disease.[3] The LCS recruited over 2,000 participants from across Europe.[6]

## Participant Characteristics

The initial data release from the EPAD LCS, known as V500.0, provided baseline characteristics for the first 500 participants.[7] A key feature of the LCS was the enrichment of the cohort with individuals with evidence of amyloid pathology; across the entire cohort, 37% of participants were amyloid positive at enrollment.[6]

Characteristic	Overall (N=500)	Preclinical AD (CDR=0, Amyloid +)	Amyloid Negative (CDR=0)	Prodromal AD (CDR=0.5, Amyloid +)	Amyloid Negative (CDR=0.5)
Mean Age (SD)	66.4 (6.7)	-	-	-	-
Sex (% Male)	47.8%	-	-	-	-
Number of Participants	500	116	284	64	36

Table 1: Baseline characteristics of the EPAD LCS V500.0 cohort.<sup>[7]</sup> (Note: Detailed breakdowns for age and sex by subgroup were not provided in the initial publication).

## Experimental Protocols

Participants in the EPAD LCS underwent a comprehensive battery of assessments at baseline and at regular follow-up visits to characterize their cognitive, functional, and biological status.

## Cognitive and Functional Assessments

A standardized battery of cognitive tests was administered to assess various domains of cognitive function.

- Primary Cognitive Battery: The Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) was a core component of the cognitive assessment.<sup>[8]</sup> The RBANS assesses the following domains:
  - Immediate Memory
  - Visuospatial/Constructional
  - Language
  - Attention
  - Delayed Memory

- Functional Assessment: Everyday functioning was evaluated using the Amsterdam Instrumental Activities of Daily Living (IADL) Questionnaire.[\[2\]](#)

## Neuroimaging Protocols

A harmonized neuroimaging protocol was implemented across all EPAD sites to ensure data consistency and quality. The protocol included both core and advanced MRI sequences.

Sequence Type	Modality	Purpose
Core	3D T1-weighted (T1w)	Structural analysis (e.g., cortical thickness, deep grey matter volumes)
3D Fluid-Attenuated Inversion Recovery (FLAIR)	Assessment of white matter hyperintensities and other vascular pathologies	
Advanced	Arterial Spin Labeling (ASL)	Measurement of cerebral blood flow
Diffusion MRI (dMRI)	Assessment of white matter integrity	
Resting-state functional MRI (rs-fMRI)	Evaluation of functional connectivity within brain networks	

Table 2: EPAD LCS MRI sequences.[\[1\]](#)[\[5\]](#)[\[9\]](#)

The core sequences were acquired on all participants, while the advanced sequences were performed at a subset of sites with 3T MRI scanners.[\[1\]](#) Data processing and quality control were centralized to ensure standardized analysis.

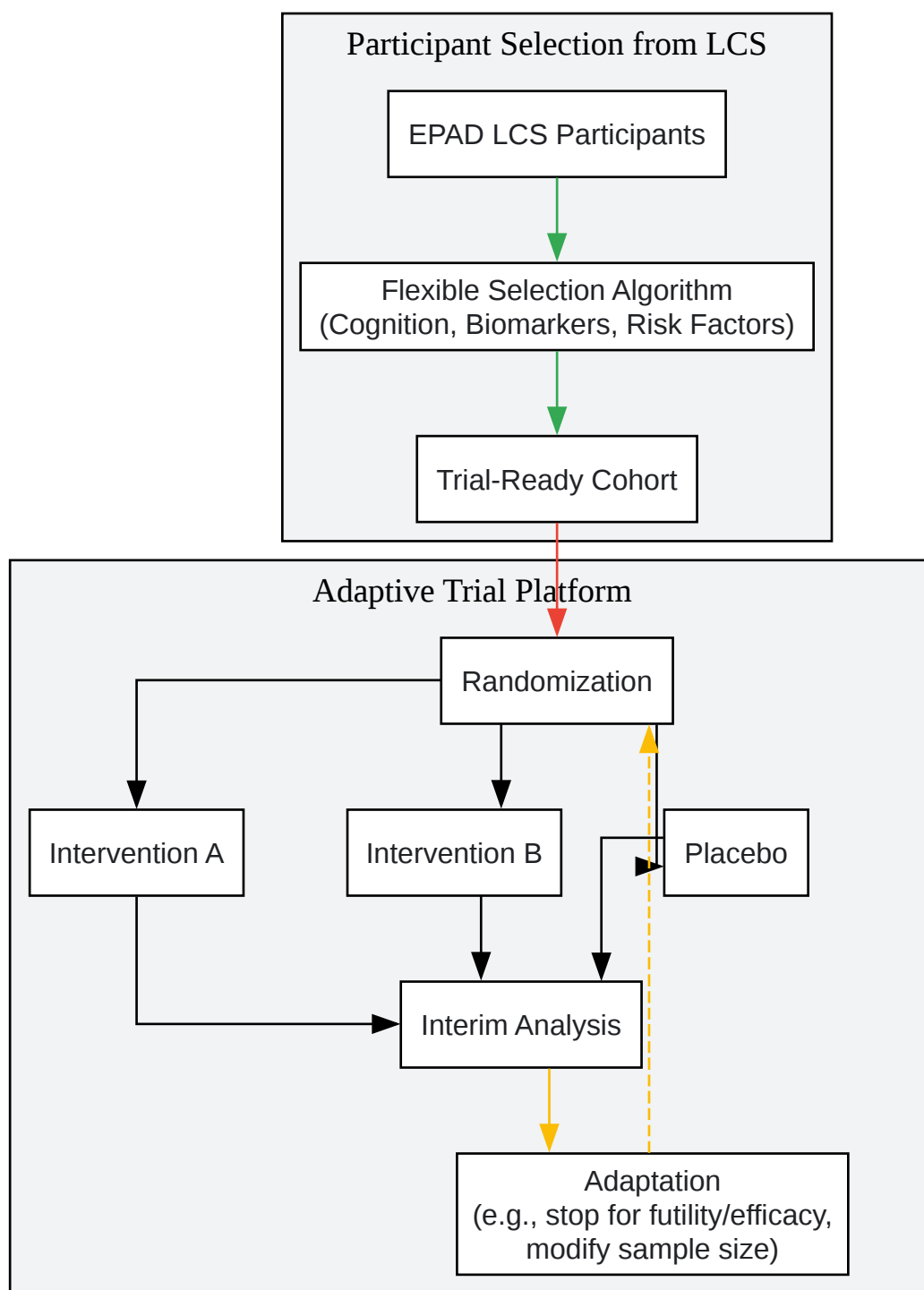
## Fluid Biomarker Analysis

Biological samples, including cerebrospinal fluid (CSF), blood, saliva, and urine, were collected and biobanked for biomarker analysis.[\[4\]](#)[\[8\]](#) The analysis of CSF biomarkers was central to the characterization of participants' underlying pathology.

- Core CSF Biomarkers: The core Alzheimer's disease biomarkers were measured using fully automated electrochemiluminescence immunoassays (e.g., Roche Elecsys).[3][10]
  - A $\beta$ 42
  - A $\beta$ 40
  - Total Tau (t-tau)
  - Phosphorylated Tau (p-tau181)
- Novel CSF Biomarkers: A panel of novel and exploratory biomarkers were also included in the analysis to investigate other aspects of Alzheimer's pathophysiology, such as synaptic dysfunction and neuroinflammation.[8][11]
  - TREM2: A marker of microglial activation.
  - Neurofilament Light (NfL): A marker of neuro-axonal damage.[7][12]
  - Neurogranin: A marker of synaptic degeneration.[7][12]

## The Adaptive Proof-of-Concept (PoC) Trial Framework

A key innovation of the EPAD project was the design of an adaptive proof-of-concept (PoC) clinical trial platform. This platform was intended to be a standing trial, capable of testing multiple interventions simultaneously and efficiently.



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**Figure 2:** Conceptual design of the EPAD adaptive PoC trial.

The adaptive design would have allowed for modifications to the trial based on interim data, such as stopping an intervention for futility or success, or adjusting the sample size.[7] This

approach was intended to increase the efficiency and success rate of drug development for Alzheimer's prevention.[7] While the PoC trial did not commence as originally planned due to a lack of available drug candidates at the time, the infrastructure and protocols developed by EPAD remain a valuable resource for future adaptive trials.[3]

## Data and Sample Sharing

A core principle of the EPAD project was the open and timely sharing of data and biological samples with the global research community. The extensive dataset generated from the LCS, including clinical, cognitive, imaging, and biomarker data, has been made available through the Alzheimer's Disease Workbench of the Alzheimer's Disease Data Initiative (ADDI). This commitment to open science aims to accelerate research into the early stages of Alzheimer's disease and facilitate the discovery of new preventative treatments.

## Conclusion

The European Prevention of Alzheimer's Dementia project has made significant contributions to the field of Alzheimer's research. Through the establishment of a large, deeply phenotyped longitudinal cohort and the development of a framework for an innovative adaptive trial platform, EPAD has created an invaluable resource for the scientific community. The wealth of data and biological samples generated by the project will continue to fuel research into the earliest stages of Alzheimer's disease for years to come, ultimately paving the way for the development of effective preventative therapies.

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